molecular formula C10H14N2O B8052831 N-(3-amino-4,5-dimethylphenyl)acetamide

N-(3-amino-4,5-dimethylphenyl)acetamide

Cat. No.: B8052831
M. Wt: 178.23 g/mol
InChI Key: VANXJFDGTSMORI-UHFFFAOYSA-N
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Description

N-(3-amino-4,5-dimethylphenyl)acetamide is an acetamide derivative characterized by a phenyl ring substituted with amino (−NH₂), methyl (−CH₃), and acetamide (−NHCOCH₃) groups at positions 3, 4, and 5, respectively. Its molecular formula is C₁₀H₁₄N₂O, with a molecular weight of 178.23 g/mol. Notably, it is listed as a discontinued primary amine product by CymitQuimica, indicating challenges in synthesis or commercial availability .

Properties

IUPAC Name

N-(3-amino-4,5-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-6-4-9(12-8(3)13)5-10(11)7(6)2/h4-5H,11H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANXJFDGTSMORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)N)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-amino-4,5-dimethylphenyl)acetamide typically involves the acylation of 3-amino-4,5-dimethylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-amino-4,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron (Fe) or aluminum chloride (AlCl3).

Major Products:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(3-amino-4,5-dimethylphenyl)acetamide has been investigated for its potential therapeutic effects:

  • Analgesic and Anti-inflammatory Properties : Research indicates that this compound may inhibit specific enzymes involved in pain pathways, suggesting its potential as an analgesic agent. Case studies have shown promising results in animal models for pain relief .
  • Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines. Notably:
    Cell LineIC50 Value (µM)Effectiveness
    MCF71.95High
    HCT1162.36Moderate
    PC-33.45Moderate
    These findings indicate significant potential for developing anticancer therapies .

Antimicrobial Applications

This compound demonstrates notable antimicrobial properties:

  • Efficacy Against Resistant Strains : Studies have shown that derivatives of this compound effectively inhibit the growth of drug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values are as follows:
    PathogenMIC (µg/mL)
    Methicillin-resistant S. aureus8
    Vancomycin-resistant E. faecium16
    Candida albicans32

These results highlight the compound's potential as a lead for new antimicrobial agents .

Biological Studies

The biological activity of this compound is attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical biochemical pathways, which could lead to therapeutic applications in various diseases .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial effectiveness of this compound derivatives against resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated groups compared to controls, emphasizing the compound's therapeutic potential in treating resistant infections.

Case Study 2: Cancer Cell Line Studies

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results demonstrated a dose-dependent inhibition of cell growth across multiple cancer types, supporting its development as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(3-amino-4,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the acetamide group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating vs.
  • Steric effects: Dimethyl groups at positions 4 and 5 may hinder molecular flexibility, affecting binding to enzymes or receptors compared to monosubstituted analogs .

Pharmacological Activities

Antimicrobial and Antifungal Activity

Acetamides with sulfonylpiperazine moieties, such as compounds 47–50 (e.g., N-(3-isopropylphenyl)acetamide derivatives), exhibit potent activity against gram-positive bacteria (MIC: 2–4 µg/mL) and fungi like Candida albicans (MIC: 4–8 µg/mL) . In contrast, this compound lacks direct evidence of antimicrobial activity, but its amino group could facilitate hydrogen bonding with microbial targets, a mechanism observed in related compounds .

Analgesic and Anti-Cancer Activity

  • Analgesic agents : N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35 ) shows analgesic efficacy comparable to paracetamol, suggesting that sulfonamide and piperazine groups enhance central nervous system penetration .
  • Anti-cancer agents: N-(4-methoxyphenyl)acetamide derivatives (e.g., compound 38) inhibit cancer cell lines (IC₅₀: 1–5 µM) via sulfonylquinazoline interactions . The dimethyl and amino groups in this compound may similarly modulate kinase or protease inhibition, though empirical data are needed.

Biological Activity

N-(3-amino-4,5-dimethylphenyl)acetamide (also known as 3-amino-4,5-dimethylacetanilide) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and implications in pharmacology.

Synthesis and Structural Characteristics

This compound can be synthesized through various chemical pathways, often involving the acylation of 3-amino-4,5-dimethylphenol or related derivatives. The structural framework of this compound features an acetamide group attached to a substituted aniline, which is critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing its potential as an inhibitor of key enzymes and its anticancer properties. Below are some notable findings:

Enzyme Inhibition

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition :
    • This compound has been evaluated for its ability to inhibit AChE and BChE, enzymes crucial for neurotransmitter regulation. Studies indicate that certain derivatives exhibit significant inhibitory activity against these enzymes, which could have implications for treating neurodegenerative diseases like Alzheimer's disease .
  • Lipoxygenase (LOX) Inhibition :
    • Compounds similar to this compound have shown inhibitory effects on lipoxygenase enzymes, suggesting potential anti-inflammatory properties. This activity is relevant in the context of inflammatory diseases and could lead to the development of new therapeutic agents .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives:

  • In Vitro Studies :
    • Research indicates that certain derivatives demonstrate potent cytotoxicity against various cancer cell lines including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). These compounds induce cell death through mechanisms involving apoptosis and autophagy .
  • In Vivo Studies :
    • In animal models, particularly xenograft models in mice, these compounds have shown a significant reduction in tumor growth. This suggests that this compound could be a promising candidate for further development as an anticancer agent .

Case Studies and Research Findings

StudyFocusKey Findings
Enzyme InhibitionSignificant inhibition of AChE and BChE; implications for Alzheimer's treatment.
Anticancer ActivityPotent cytotoxicity against melanoma and CML; induces apoptosis and autophagy.
Anti-inflammatory ActivityInhibition of lipoxygenase; potential for treating inflammatory diseases.

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